Difference between 5,7-dimethyl and 3,5-dimethyl benzofuran isomers
Difference between 5,7-dimethyl and 3,5-dimethyl benzofuran isomers
Technical Whitepaper: Comparative Analysis of 3,5- and 5,7-Dimethylbenzofuran Isomers
Executive Summary
In the optimization of benzofuran-based pharmacophores, the precise regiochemistry of methyl substitution dictates not only the synthetic accessibility but also the metabolic stability and electronic profile of the final drug candidate. This guide analyzes the critical distinctions between 3,5-dimethylbenzofuran (3,5-DMBF) and 5,7-dimethylbenzofuran (5,7-DMBF) .
While both isomers share the formula
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3,5-DMBF blocks the highly reactive C3 position, stabilizing the furan ring against oxidative metabolism and electrophilic attack.
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5,7-DMBF retains the reactive furan functionality for downstream derivatization (e.g., C2-lithiation) while introducing significant steric bulk proximal to the heteroatom, influencing receptor binding kinetics.
Structural & Electronic Characterization
The benzofuran scaffold consists of a benzene ring fused to a furan ring. The numbering convention assigns the oxygen atom as position 1.
3,5-Dimethylbenzofuran
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Substitution Pattern:
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C3 (Furan Ring): Methyl substitution here is chemically significant. In unsubstituted benzofuran, C3 is the site of highest electron density (HOMO). Alkylation at C3 reduces the propensity for polymerization and blocks metabolic oxidation (e.g., by CYP450 enzymes) that typically occurs at the furan double bond.
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C5 (Benzene Ring): A standard para-substitution relative to the bridgehead carbon (C4a), contributing to lipophilicity without imposing steric stress on the ether oxygen.
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5,7-Dimethylbenzofuran
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Substitution Pattern:
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C5 (Benzene Ring): Identical to the 3,5-isomer.
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C7 (Benzene Ring): This methyl group is ortho to the ether oxygen. This creates a "steric gate" around the oxygen lone pairs, which can modulate hydrogen bonding capacity and metal chelation (if the scaffold is used as a ligand).
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C2/C3 (Furan Ring): Unsubstituted. This leaves the furan ring electronically active and available for standard electrophilic aromatic substitutions (EAS), such as Vilsmeier-Haack formylation or bromination at C2.
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Comparative Data Table
| Feature | 3,5-Dimethylbenzofuran | 5,7-Dimethylbenzofuran |
| CAS Number | 10410-35-2 | 24410-52-6 |
| C3 Reactivity | Blocked (Sterically & electronically) | High (Available for EAS) |
| Metabolic Stability | Enhanced (Furan ring protected) | Moderate (Furan ring exposed) |
| Steric Bulk near Oxygen | Low | High (C7-Me ortho to Oxygen) |
| Key Synthetic Precursor | 4-Methylphenol (p-Cresol) | 2,4-Dimethylphenol |
| Predicted LogP | ~3.2 | ~3.4 (Slightly higher due to symmetry/packing) |
Synthetic Pathways & Methodologies
The synthesis of these isomers requires fundamentally different strategies due to the location of the methyl groups.
Synthesis of 5,7-Dimethylbenzofuran (The Rap-Stoermer Route)
This isomer is typically constructed from 2,4-dimethylphenol . The key challenge is forming the furan ring onto a pre-existing polysubstituted benzene.
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Step 1: Formylation. 2,4-Dimethylphenol is converted to 3,5-dimethylsalicylaldehyde using the Duff reaction or Reimer-Tiemann reaction.
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Step 2: Cyclization. The salicylaldehyde reacts with chloroacetone (or ethyl bromoacetate followed by reduction/dehydration) under basic conditions (Rap-Stoermer reaction) to yield the benzofuran.
Synthesis of 3,5-Dimethylbenzofuran (The Cyclodehydration Route)
This isomer requires the introduction of a carbon atom at the C3 position during ring closure.
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Step 1: O-Alkylation. 4-Methylphenol is reacted with a propargyl halide or
-halo ketone (e.g., chloroacetone) to form an aryloxy ether. -
Step 2: Intramolecular Cyclization. Acid-catalyzed cyclization (e.g., using PPA or Lewis acids like
) effects ring closure. The methyl group from the ketone precursor ends up at C3.
Workflow Visualization
Figure 1: Comparative synthetic workflows. The 5,7-isomer requires ortho-formylation, whereas the 3,5-isomer relies on cyclization of a ketone precursor.
Detailed Experimental Protocol: 3,5-Dimethylbenzofuran Synthesis
Note: This protocol is adapted from standard acid-catalyzed cyclodehydration methodologies [1].
Objective: Synthesis of 3,5-DMBF via intramolecular condensation.
Reagents:
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4-Methylphenol (10.8 g, 0.1 mol)
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Chloroacetone (9.25 g, 0.1 mol)
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Potassium Carbonate (
, anhydrous) -
Polyphosphoric Acid (PPA)
Step-by-Step Methodology:
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Ether Formation:
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In a 250 mL round-bottom flask, dissolve 4-methylphenol in acetone (100 mL).
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Add
(1.2 eq) and stir at room temperature for 30 minutes. -
Add chloroacetone (1.0 eq) dropwise. Reflux for 6 hours.
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Validation: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of phenol indicates completion.
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Filter salts, evaporate solvent, and isolate the crude (4-methylphenoxy)acetone.
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Cyclization:
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Add the crude ether to a beaker containing PPA (50 g) pre-heated to 80°C.
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Stir vigorously using a mechanical stirrer (viscosity is high). The reaction is exothermic; maintain temp <100°C.
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After 2 hours, pour the dark reaction mixture onto crushed ice (200 g).
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Extract with diethyl ether (3 x 50 mL).
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Purification:
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Wash organic layer with 10% NaOH (to remove unreacted phenol) and brine.
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Dry over
and concentrate. -
Final Step: Distillation under reduced pressure (approx. 100-105°C at 15 mmHg) yields 3,5-dimethylbenzofuran as a colorless oil.
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Spectroscopic Identification (NMR)
Distinguishing these isomers via
3,5-Dimethylbenzofuran
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C2-H: Appears as a singlet (or fine doublet due to long-range coupling) around 7.3 - 7.4 ppm .
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C3-Me: Appears as a doublet (allylic coupling with C2-H) around 2.2 ppm .
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Absence: No signal for C3-H (typically ~6.7 ppm in unsubstituted benzofurans).
5,7-Dimethylbenzofuran
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C2-H & C3-H: Appears as a characteristic pair of doublets (J ~ 2.2 Hz) at 7.5 ppm (C2) and 6.7 ppm (C3) .
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C7-Me: The methyl group at C7 is often slightly deshielded due to the proximity of the oxygen, appearing around 2.4 - 2.5 ppm .
References
- Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984.
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Donnelly, D. M. X.; Meegan, M. J. "Benzofurans." In Comprehensive Heterocyclic Chemistry II, Vol 2. Elsevier, 1996.
- Claisen, L. "Über die Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 1912. (Historical basis for allyl/aryl ether rearrangements leading to benzofurans).
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PubChem Compound Summary: 3,5-Dimethylbenzofuran. National Center for Biotechnology Information.
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PubChem Compound Summary: 5,7-Dimethylbenzofuran. National Center for Biotechnology Information.
